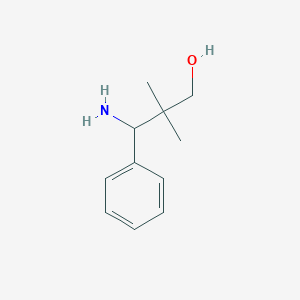

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is an organic compound with the molecular formula C11H17NO It is a solid at room temperature and is known for its unique structure, which includes an amino group, a phenyl group, and a hydroxyl group attached to a central carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol typically involves the reaction of 2,2-dimethyl-3-phenylpropanal with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with catalysts.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Secondary amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Opioid Receptor Modulation

Research indicates that 3-amino-2,2-dimethyl-3-phenylpropan-1-ol serves as a significant building block in the synthesis of compounds targeting opioid receptors. A study by Mitch et al. (2011) highlighted its role in developing aminobenzyloxyarylamides with high affinity for the kappa opioid receptor. These compounds exhibit potential for treating pain and addiction without the severe side effects associated with traditional opioids .

Protein Degradation

The compound is also recognized as a critical component in the development of protein degraders. These molecules can selectively induce the degradation of specific proteins within cells, which is a promising strategy for targeted cancer therapy and other diseases caused by protein misfolding or aggregation. The ability to manipulate protein levels offers a novel therapeutic avenue for diseases previously deemed difficult to treat .

Case Study 1: Kappa Opioid Receptor Agonists

In the context of opioid research, several derivatives of this compound were synthesized and tested for their binding affinity to kappa opioid receptors. The findings demonstrated that certain modifications to the core structure significantly enhanced receptor selectivity and potency. For instance, one derivative showed a Ki value of 0.565 nM for kappa receptors, indicating strong binding affinity compared to μ and δ receptors .

Case Study 2: Targeted Protein Degraders

Another study focused on utilizing this compound in creating bifunctional molecules that can target specific proteins for degradation via the ubiquitin-proteasome pathway. These targeted degraders have shown efficacy in preclinical models for various cancers, showcasing the versatility of this compound as a scaffold for drug development .

Data Table: Summary of Research Findings

| Application Area | Compound Derivative | Binding Affinity (Ki) | Notes |

|---|---|---|---|

| Opioid Receptor Agonists | Various derivatives | 0.565 nM | High selectivity for kappa over mu and delta |

| Protein Degradation | Bifunctional agents | N/A | Effective in targeting specific proteins |

Mécanisme D'action

The mechanism of action of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- 1-Amino-2-methylpropan-2-ol

- 1-amino-3-methoxypropan-2-ol

- 2-Amino-3-(4-methoxyphenyl)-1-propanol

Comparison: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is unique due to the presence of both an amino group and a phenyl group attached to a central carbon atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Activité Biologique

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (commonly referred to as ADMP) is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by an amino group and a phenyl moiety attached to a central carbon, allows it to participate in various biological interactions. This article delves into the biological activity of ADMP, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H17NO. The compound features:

- Amino Group : Confers basicity and enables hydrogen bonding.

- Phenyl Group : Provides hydrophobic characteristics and influences binding interactions.

- Chiral Center : The presence of chirality allows for different biological activities depending on the enantiomer.

ADMP's mechanism of action involves its interaction with various biological targets including enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the phenyl group engages in hydrophobic interactions, modulating the activity of proteins involved in numerous biological processes.

Key Mechanisms:

- Enzyme Modulation : ADMP has been shown to influence enzyme activity through competitive inhibition or allosteric modulation.

- Receptor Interaction : The compound may act as a ligand for specific receptors, impacting downstream signaling pathways.

1. Enzyme Inhibition

Research indicates that ADMP exhibits inhibitory effects on several enzymes, particularly those involved in neurotransmitter regulation. For instance, studies have shown its potential to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of Alzheimer's disease treatment, where enhancing acetylcholine levels could improve cognitive function.

2. Antioxidant Properties

ADMP has demonstrated antioxidant activity, which is beneficial in mitigating oxidative stress-related cellular damage. This property makes it a candidate for further exploration in neuroprotective therapies.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of ADMP:

Applications in Medicine

ADMP's unique properties suggest potential applications in various therapeutic areas:

- Neurodegenerative Diseases : As an AChE inhibitor, it may serve as a basis for developing treatments for Alzheimer's disease.

- Oxidative Stress Disorders : Its antioxidant capabilities could be harnessed to develop therapies aimed at reducing oxidative damage in neurodegenerative conditions.

Propriétés

IUPAC Name |

3-amino-2,2-dimethyl-3-phenylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,8-13)10(12)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROIRYAZVQTFDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156258-39-8 |

Source

|

| Record name | 3-amino-2,2-dimethyl-3-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.